molecular formula C10H15NO3 B13261578 Methyl 7-oxo-2-azaspiro[3.5]nonane-1-carboxylate

Methyl 7-oxo-2-azaspiro[3.5]nonane-1-carboxylate

Cat. No.: B13261578
M. Wt: 197.23 g/mol
InChI Key: MWXWLBHHXNTZSL-UHFFFAOYSA-N
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Description

Methyl 7-oxo-2-azaspiro[35]nonane-1-carboxylate is a chemical compound with the molecular formula C10H15NO3 It is a spirocyclic compound, which means it contains a unique ring structure where two rings are connected through a single atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 7-oxo-2-azaspiro[3.5]nonane-1-carboxylate typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the cyclization of a suitable precursor, such as a substituted piperidine, with a carbonyl-containing reagent. The reaction is usually carried out in the presence of a base, such as sodium hydride, and a solvent like tetrahydrofuran (THF). The reaction mixture is then heated to promote cyclization and formation of the spirocyclic structure .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving multiple steps of purification, such as recrystallization or chromatography, to obtain the final product in high purity .

Chemical Reactions Analysis

Types of Reactions

Methyl 7-oxo-2-azaspiro[3.5]nonane-1-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce alcohols. Substitution reactions can result in various substituted spirocyclic compounds .

Scientific Research Applications

Methyl 7-oxo-2-azaspiro[3.5]nonane-1-carboxylate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of spirocyclic compounds with potential pharmaceutical applications.

    Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurological disorders.

    Industry: It is used in the development of new materials and as a precursor in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of Methyl 7-oxo-2-azaspiro[3.5]nonane-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The spirocyclic structure allows it to fit into binding sites on these targets, potentially modulating their activity. The exact pathways involved depend on the specific application and target of interest .

Comparison with Similar Compounds

Similar Compounds

  • 2-Oxo-7-azaspiro[3.5]nonane-7-carboxylate tert-butyl ester
  • 2-Oxa-6-azaspiro[3.3]heptane
  • tert-Butyl 2-oxo-7-azaspiro[3.5]nonane-7-carboxylate

Uniqueness

Methyl 7-oxo-2-azaspiro[3.5]nonane-1-carboxylate is unique due to its specific spirocyclic structure, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various fields .

Properties

Molecular Formula

C10H15NO3

Molecular Weight

197.23 g/mol

IUPAC Name

methyl 7-oxo-2-azaspiro[3.5]nonane-3-carboxylate

InChI

InChI=1S/C10H15NO3/c1-14-9(13)8-10(6-11-8)4-2-7(12)3-5-10/h8,11H,2-6H2,1H3

InChI Key

MWXWLBHHXNTZSL-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1C2(CCC(=O)CC2)CN1

Origin of Product

United States

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